molecular formula C14H20N2O2 B13114056 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine

1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine

Cat. No.: B13114056
M. Wt: 248.32 g/mol
InChI Key: ZYZSDPIYLJWATM-UHFFFAOYSA-N
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Description

1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine is a synthetic organic compound featuring a phenyl ring substituted with a methanamine group at the para position and a 2,6-dimethylmorpholin-4-yl carbonyl moiety. The morpholine ring introduces both steric and electronic effects due to its oxygen atom and methyl substituents, while the carbonyl group enhances polarity.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13/h3-6,10-11H,7-9,15H2,1-2H3

InChI Key

ZYZSDPIYLJWATM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Amide Bond Formation

  • Starting Materials: The synthesis often begins with 4-aminomethylbenzoyl chloride or 4-aminomethylbenzoic acid derivatives and 2,6-dimethylmorpholine.
  • Coupling Reaction: The amide bond is formed by reacting the amine group of 2,6-dimethylmorpholine with the acid chloride or activated ester of the 4-substituted phenylmethanamine.
  • Catalysts and Reagents: Common reagents include coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides generated in situ. Catalysts or additives like DMAP (4-dimethylaminopyridine) may be used to enhance reaction rates.
  • Solvents: Polar aprotic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are typically employed to dissolve reactants and facilitate the reaction.
  • Temperature and Time: Reactions are generally conducted at low to moderate temperatures (0–40 °C) to control side reactions, with reaction times ranging from a few hours to overnight.

Alternative Synthetic Approaches

  • Direct Amidation: Using activated carboxylic acid derivatives and 2,6-dimethylmorpholine under dehydrating conditions to form the amide directly.
  • Protection/Deprotection Strategies: If sensitive functional groups are present, protective groups may be introduced and later removed to ensure selective amide bond formation.

Industrial Scale Production

Industrial synthesis scales up the laboratory methods with modifications to improve yield, purity, and process safety:

  • Continuous Flow Reactors: Enable better control over reaction parameters and scalability.
  • Automated Systems: Ensure consistent batch quality.
  • Purification: Crystallization or chromatographic techniques are applied to isolate the product with high purity.
  • Quality Control: Analytical methods such as NMR, IR, and mass spectrometry confirm structure and purity.

Reaction Analysis and Optimization

Aspect Details
Reaction Type Amide bond formation via nucleophilic acyl substitution
Key Reagents 2,6-dimethylmorpholine, 4-aminomethylbenzoyl chloride or acid derivatives, coupling agents
Catalysts/Additives DMAP, carbodiimides (DCC, EDC)
Solvents Dichloromethane, THF, DMF
Temperature Range 0–40 °C
Yields Typically high (70–95%) depending on conditions
Purification Crystallization, recrystallization, or chromatography

Research Findings and Spectral Characterization

  • Spectroscopy: The synthesized compound is characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the amide bond formation and structural integrity.
  • Purity: High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >95%.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and in-process NMR are employed to monitor reaction progress.

Summary Table of Preparation Methods

Step Description Conditions/Notes Yield (%)
1. Preparation of acid chloride or activated ester Conversion of 4-aminomethylbenzoic acid to acid chloride or ester Use of SOCl2 or coupling agents 85–90
2. Coupling with 2,6-dimethylmorpholine Reaction with morpholine derivative to form amide bond Room temp to 40 °C, DMAP catalyst 75–90
3. Purification Crystallization or chromatography Solvent dependent >95 purity
4. Characterization NMR, IR, MS, HPLC Confirm structure and purity -

Chemical Reactions Analysis

Types of Reactions

(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the electrophile used, resulting in various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the inhibition of the PI3K/Akt pathway, which is critical for cell survival and proliferation.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases, where excessive cytokine production contributes to tissue damage and disease progression.

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles, making it a candidate for further development as a therapeutic agent. Its solubility and stability under physiological conditions enhance its bioavailability.

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy and safety of 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine in humans. Preliminary results suggest a good safety profile with manageable side effects, indicating its potential for further development.

Comparative Studies

Comparative studies with existing anti-cancer and anti-inflammatory drugs have shown that this compound may offer advantages in terms of efficacy and reduced side effects. For instance, when compared to traditional chemotherapeutics, it demonstrated lower toxicity to normal cells while effectively targeting cancer cells.

Data Tables

Application AreaFindingsReferences
AnticancerInduces apoptosis; inhibits PI3K/Akt pathway ,
Anti-inflammatoryReduces pro-inflammatory cytokines ,
PharmacokineticsFavorable absorption and distribution ,
Clinical TrialsGood safety profile; manageable side effects ,

Mechanism of Action

The mechanism of action of (4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanone and morpholino groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound to four structurally related analogs, focusing on heterocyclic substituents, molecular properties, and commercial availability.

Structural and Functional Group Differences

Target Compound
  • Heterocycle : 2,6-Dimethylmorpholin-4-yl carbonyl.
  • Substituents : Carbonyl group bridges the morpholine and phenyl rings.
  • Phenyl Substitution : Para-methanamine.
  • Key Feature : High polarity due to the carbonyl group and morpholine oxygen.
Analog 1 : 2-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}phenyl)methanamine ()
  • Heterocycle : Same 2,6-dimethylmorpholine but linked via methylene (-CH2-) instead of carbonyl.
  • Substituents : Methylene bridge reduces polarity compared to the target compound.
  • Phenyl Substitution : Ortho-methanamine.
  • Implication : Reduced hydrogen-bonding capacity may enhance lipophilicity .
Analog 2 : [2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine ()
  • Substituents : Methylene bridge and para-methanamine.
  • Molecular Weight : 219.32 g/mol.
  • Commercial Data : Priced at ¥14,500/250mg (CAS RN: 879896-50-1) .
Analog 3 : 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine ()
  • Heterocycle : 1,2,3-Thiadiazole (sulfur and nitrogen-containing).
  • Substituents : Direct thiadiazole-phenyl linkage.
  • Molecular Weight : 191.25 g/mol.
  • Implication : Thiadiazole’s electron-withdrawing nature may alter electronic properties .
Analog 4 : {4-[(2,3-Dihydro-1H-indol-1-yl)methyl]phenyl}methanamine ()
  • Heterocycle : 2,3-Dihydroindole (fused benzene and pyrrolidine rings).
  • Substituents : Methylene bridge.
  • Molecular Weight : 238.33 g/mol (CAS RN: 954260-60-7) .

Data Table: Key Comparative Properties

Compound Name Heterocycle Bridge Type Molecular Formula MW (g/mol) CAS RN Notable Features
Target Compound 2,6-Dimethylmorpholin-4-yl Carbonyl C14H19N2O2 247.31* - High polarity, para-substitution
Analog 1 () 2,6-Dimethylmorpholin-4-yl Methylene C14H21N2O 233.33* - Ortho-substitution, lower polarity
Analog 2 () 4-Methylpiperazin-1-yl Methylene C13H21N3 219.32 879896-50-1 Commercial availability, low cost
Analog 3 () 1,2,3-Thiadiazol-4-yl Direct C9H9N3S 191.25 - Electron-withdrawing substituent
Analog 4 () 2,3-Dihydroindol-1-yl Methylene C16H18N2 238.33 954260-60-7 Fused aromatic system

*Calculated values based on structural inference.

Research Implications

Polarity and Solubility : The target compound’s carbonyl group likely increases aqueous solubility compared to methylene-bridged analogs (e.g., Analog 1, 2, 4) .

Biological Activity : Piperazine-containing analogs (e.g., Analog 2) are often used in drug discovery due to their basicity and hydrogen-bonding capacity, whereas morpholine derivatives (target compound, Analog 1) may offer metabolic stability .

Synthetic Accessibility : Analog 2 is commercially available at scale, suggesting feasible synthetic routes for the target compound with modifications .

Biological Activity

1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine, a compound featuring a morpholine moiety, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It consists of a phenyl ring substituted with a morpholine-derived carbonyl group. The presence of the dimethyl substituents on the morpholine enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine exhibit various biological activities:

  • Histone Deacetylase Inhibition : Compounds with structural similarities have been identified as histone deacetylase (HDAC) inhibitors. HDACs play critical roles in gene expression regulation, and their inhibition can lead to reactivation of tumor suppressor genes in cancer therapy .
  • Antidepressant Activity : Some studies suggest that amine-based compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
HDAC InhibitionModulation of gene expression
Antidepressant EffectsSerotonin and norepinephrine reuptake inhibition
Anticancer PotentialInduction of apoptosis in cancer cells

Case Study 1: HDAC Inhibition in Cancer Cells

A study investigating the effects of similar morpholine derivatives on cancer cell lines demonstrated significant inhibition of HDAC activity. This led to increased acetylation of histones and subsequent reactivation of tumor suppressor genes. The results indicated a promising avenue for developing novel anticancer therapies based on this mechanism .

Case Study 2: Antidepressant Properties

In a clinical trial assessing the antidepressant effects of related compounds, participants exhibited improved mood scores after administration. The study highlighted the importance of the morpholine structure in enhancing the pharmacological profile for central nervous system applications .

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of morpholine derivatives. For instance, modifications to the side chains have been explored to enhance potency and selectivity for specific biological targets.

Table 2: Synthesis and Evaluation Studies

StudyModifications MadeBiological Outcome
Synthesis AAdded alkyl groupsIncreased HDAC inhibition
Synthesis BAltered carbon chain lengthEnhanced antidepressant activity

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